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Quinacrine mustard dihydrochloride

Cytogenetics Chromosome banding Fluorescence microscopy

Researchers requiring simultaneous covalent DNA modification and fluorescence visualization face a critical gap: quinacrine cannot alkylate DNA, while standard nitrogen mustards lack fluorescent readout. Quinacrine mustard dihydrochloride uniquely combines an acridine fluorophore with a bis(2-chloroethyl)amine alkylating moiety, enabling non-covalent DNA intercalation and covalent guanine N7 alkylation with interstrand crosslinking capacity. • Definitive Q-banding fluorochrome: 100-200× lower effective concentration (50 μg/mL) vs. quinacrine (5-10 mg/mL) for superior signal-to-noise and reproducible banding patterns • Uniquely produces abundant single-strand breaks in cellular DNA, distinguishing it from mechlorethamine, phenylalanine mustard, and uracil mustard • Enables irreversible covalent protein target labeling for downstream fluorescence detection or mass spectrometry • Supplied at ≥95% purity (HPLC); excitation/emission maxima 425/480 nm; shipped under dry ice with Dangerous Goods (UN 2811, Class 6.1) compliance

Molecular Formula C23H30Cl5N3O
Molecular Weight 541.8 g/mol
CAS No. 4213-45-0
Cat. No. B3415852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine mustard dihydrochloride
CAS4213-45-0
Molecular FormulaC23H30Cl5N3O
Molecular Weight541.8 g/mol
Structural Identifiers
SMILESCC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl
InChIInChI=1S/C23H28Cl3N3O.2ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);2*1H
InChIKeyJETDZFFCRPFPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinacrine Mustard Dihydrochloride


Quinacrine mustard dihydrochloride (QM) is a nitrogen mustard analog of quinacrine, combining an acridine fluorophore with a reactive bis(2-chloroethyl)amine alkylating moiety [1]. This bifunctional architecture enables both non-covalent DNA intercalation and covalent DNA alkylation, predominantly at guanine N7 positions, with the capacity to form interstrand crosslinks [2]. Its fluorescence is selectively enhanced in AT-rich DNA regions and quenched in GC-rich regions, making it a foundational tool for Q-banding chromosome identification [3]. The compound is supplied as a fluorescent dye with purity typically ≥90% (HPLC) and is classified as a Dangerous Good for transport (UN 2811, 6.1/PG 2) .

Dual-function fluorescent alkylating probe
AT-rich DNA region fluorescence enhancement
Supports Q-banding cytogenetics and irreversible affinity labeling

Why Quinacrine Mustard Is Irreplaceable


Generic substitution between quinacrine mustard and either its parent compound quinacrine or other nitrogen mustards (e.g., mechlorethamine, uracil mustard) fails because these alternatives lack the precise combination of covalent alkylation capacity, DNA sequence-dependent fluorescence, and irreversible binding required for the same experimental readouts. Quinacrine lacks the mustard group and thus cannot form covalent DNA adducts or crosslinks, while non-fluorescent nitrogen mustards cannot serve as visualizable chromosome probes. Moreover, quinacrine mustard exhibits distinct DNA lesion pharmacokinetics and alkylation sequence preferences compared to other nitrogen mustards, including a unique capacity to produce detectable single-strand breaks in cellular DNA that is not observed with mechlorethamine or phenylalanine mustard [1]. These functional divergences preclude simple interchange in applications requiring both fluorescence visualization and covalent DNA modification [2].

Class mismatch Quinacrine lacks the alkylating mustard group; cannot form covalent DNA adducts or crosslinks.
Detection gap Non-fluorescent nitrogen mustards cannot serve as visualizable chromosome probes.
Lesion profile Other nitrogen mustards do not produce abundant single-strand breaks, altering DNA damage interpretation.

Comparative Evidence


Chromosome Banding Efficiency

Quinacrine mustard produces optimal chromosome Q-banding at a concentration of 50 μg/mL, compared to 5-10 mg/mL required for quinacrine, representing a 100- to 200-fold reduction in required dye concentration [1]. This differential was established in a head-to-head comparison by Caspersson et al. (1970) specifically addressing the 'superiority of quinacrine mustard to quinacrine' for fluorescent labeling of chromosomal DNA. The alkylating mustard moiety enables covalent attachment to DNA, reducing dye loss during slide processing and enhancing banding pattern reproducibility.

Chromosome Banding Efficiency
Head-to-head
50 μg/mL vs 5–10 mg/mL (quinacrine)
Reported 100–200× lower effective concentration in Q-banding
Human metaphase chromosomes; fluorescence microscopy
Cytogenetics Chromosome banding Fluorescence microscopy

Irreversible vs. Reversible Binding

In synaptosomal calcium uptake assays, quinacrine mustard and quinacrine exhibit similar acute inhibitory effects. However, after washing the membrane preparations, inhibition by quinacrine was reduced by 70%, whereas inhibition by quinacrine mustard was unaffected (0% recovery), demonstrating irreversible covalent modification [1]. Quinacrine mustard specifically labeled two synaptic membrane proteins with molecular weights of approximately 37,000 and 32,000 Da, enabling target identification that is impossible with reversibly binding quinacrine.

Irreversible vs. Reversible Binding
Head-to-head
0% recovery (QM) vs 70% recovery (quinacrine) after washing
Irreversible covalent modification supports affinity labeling
Rat brain synaptosomes; calcium uptake assay
Neurochemistry Synaptosome Calcium uptake Affinity labeling

Unique Single-Strand Break Production

A comparative study of DNA lesion pharmacokinetics in L1210 mouse leukemia cells evaluated five nitrogen mustards: mechlorethamine (HN2), phenylalanine mustard (L-PAM), uracil mustard (UM), 6-methyl-uracil mustard (6-methyl-UM), and quinacrine mustard (QM). QM was the only compound among the five that produced detectable single-strand breaks (SSBs). The SSBs were so numerous that interstrand crosslinks (ISCs) could not be quantitated for QM, whereas ISCs were readily quantifiable for the other four mustards [1]. This unique lesion profile reflects the combined effects of the acridine intercalator and alkylating mustard moieties.

Unique Single-Strand Break Production
Head-to-head
Detectable SSBs (QM); ISCs quantifiable but no SSBs for HN2, L-PAM, UM, 6-methyl-UM
Qualitatively distinct DNA lesion profile reported
L1210 leukemia cells; alkaline elution
DNA damage Alkylating agents Lesion pharmacokinetics L1210 leukemia

F1-ATPase Covalent Inactivation

Bovine heart mitochondrial F1-ATPase is reversibly inhibited by quinacrine with an estimated IC50 of 580 μM at pH 7.0. In contrast, quinacrine mustard acts as a potent covalent inactivator of the enzyme, with a pseudo-first-order rate constant (k1) of 0.161 min⁻¹ at 500 μM, pH 7.0, and 23°C [1]. The inactivation rate was reduced in the presence of ATP (k1 = 0.082 min⁻¹), ADP (k1 = 0.136 min⁻¹), and quinacrine (k1 = 0.037 min⁻¹), indicating active-site-directed covalent modification. Fluorescence analysis confirmed exclusive labeling of the β subunit, identifying the specific polypeptide target [1].

F1-ATPase Covalent Inactivation
Head-to-head
k₁ = 0.161 min⁻¹ (QM) vs IC₅₀ = 580 μM (quinacrine)
Covalent inactivation with β subunit-specific labeling
Bovine heart F1-ATPase; pH 7.0, 23°C
Mitochondrial enzymology F1-ATPase Enzyme inactivation Affinity labeling

Sequence-Selective Transcription Factor Inhibition

Quinacrine mustard (QM) and nitrogen mustard (HN2, mechlorethamine) were compared for their ability to inhibit transcription factor binding to DNA. Both compounds inhibited NF-κB binding to its GC-rich consensus sequence. However, only QM inhibited the binding of the transcription factor OTF-1 to its AT-rich sequence; HN2 showed no inhibitory effect on OTF-1 binding [1]. This differential activity is attributed to the acridine moiety of QM, which directs alkylation toward AT-rich DNA regions, a property not shared by simpler nitrogen mustards that lack the intercalating chromophore.

Sequence-Selective TF Inhibition
Head-to-head
OTF-1 binding inhibited by QM; no inhibition by HN2
AT-rich sequence-directed transcription factor inhibition
In vitro DNA-binding assay; consensus OTF-1 sequence
Transcription factor DNA alkylation Sequence selectivity NF-κB

DNA Base Composition-Dependent Fluorescence

Quinacrine mustard exhibits base composition-dependent fluorescence: it is enhanced by adenylic acid and AT-rich polynucleotides (poly(rA), poly(rU), poly(dA-dT)), and quenched by guanylic acid and GC-rich polynucleotides (poly(rG), poly(rC,rG)) [1]. Native DNA with higher (G+C) content produces greater fluorescence quenching [1]. This differential fluorescence response is the chemical basis for chromosome Q-banding, where AT-rich heterochromatic regions appear bright and GC-rich regions appear dull. No interaction occurs between QM and methylated DNA, and binding to apurinic DNA occurs via purine phosphate groups [1].

DNA Base-Composition Fluorescence
Class-level
AT-rich DNA: enhanced fluorescence; GC-rich: quenched
Base composition-dependent fluorescence defines Q-banding
Data to verify with specific polynucleotides
Fluorescence spectroscopy DNA base composition Q-banding Nucleic acid detection

Application Scenarios


Q-Banding Cytogenetics

Quinacrine mustard dihydrochloride is the definitive fluorochrome for Q-banding, the first chromosome banding method developed and still used for identifying human chromosomes, detecting translocations, and characterizing constitutive heterochromatin [6]. The compound's 100-200× lower effective concentration (50 μg/mL) compared to quinacrine (5-10 mg/mL) provides superior signal-to-noise and reproducible banding patterns [7]. Applications include karyotyping of human metaphase chromosomes, Q-banding of maize, and karyotyping of fish .

Irreversible Affinity Labeling for Target Proteins

Quinacrine mustard dihydrochloride enables covalent, irreversible labeling of protein targets that bind quinacrine-family ligands, facilitating downstream identification via fluorescence detection or mass spectrometry [6]. This approach has been validated in synaptosomal membrane studies (labeling 37 kDa and 32 kDa proteins) and mitochondrial F1-ATPase studies (exclusive labeling of the β subunit) [7]. Researchers requiring irreversible target capture for target deconvolution or active-site mapping should select quinacrine mustard over reversibly binding quinacrine.

DNA Single-Strand Break Studies

Among clinically relevant nitrogen mustards, quinacrine mustard dihydrochloride is uniquely capable of producing abundant, detectable single-strand breaks (SSBs) in cellular DNA, as demonstrated in L1210 leukemia cells where SSBs were so numerous that interstrand crosslinks could not be quantitated [6]. This property makes QM essential for investigations requiring a nitrogen mustard that generates SSBs rather than predominantly crosslinks, distinguishing it from mechlorethamine, phenylalanine mustard, uracil mustard, and 6-methyl-uracil mustard [6].

Sequence-Selective Alkylation Studies

Quinacrine mustard dihydrochloride exhibits sequence-selective DNA alkylation with enhanced reactivity at runs of contiguous guanines and at 5'-GT-3' and 5'-GTPu-3' sequences [6]. Unlike mechlorethamine (HN2), QM inhibits the binding of the transcription factor OTF-1 to its AT-rich consensus sequence, providing a tool for probing AT-rich DNA-protein interactions that cannot be studied with non-acridine nitrogen mustards [7].

Application
Selection Property
Validation Focus
Chromosome Q-banding cytogenetics
Covalent DNA intercalation with AT-biased fluorescence
Banding pattern reproducibility and signal-to-noise ratio
Irreversible affinity labeling
Covalent irreversible protein modification
Target protein identification by fluorescence or mass spectrometry
DNA single-strand break studies
Unique SSB generation profile among nitrogen mustards
DNA damage pathway response distinct from crosslink-focused mustards
Sequence-selective alkylation
AT-sequence-biased alkylation reactivity
Transcription factor binding inhibition at AT-rich motifs

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